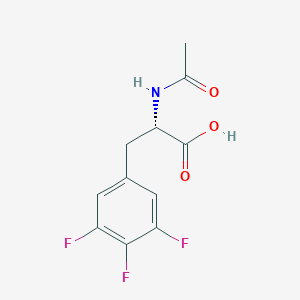
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine: is a fluorinated amino acid derivative with the molecular formula C11H10F3NO3 and a molecular weight of 261.2 g/mol . This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine typically involves the acetylation of 3,4,5-trifluoro-L-phenylalanine. The process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions to prevent the decomposition of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, although it is generally resistant to oxidation.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohol derivatives.
科学研究应用
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential role in protein engineering and the development of novel biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
作用机制
The mechanism of action of N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
3,4,5-Trifluoro-L-phenylalanine: Lacks the acetyl group but shares the trifluoromethyl group, making it a useful comparison for studying the effects of acetylation.
N-Acetyl-L-phenylalanine: Contains the acetyl group but lacks the trifluoromethyl group, providing insights into the role of fluorination.
Uniqueness
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine is unique due to the combination of the acetyl and trifluoromethyl groups. This dual modification imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
324028-18-4 |
|---|---|
分子式 |
C11H10F3NO3 |
分子量 |
261.2 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)/t9-/m0/s1 |
InChI 键 |
MJBCGFLRYSZAPQ-VIFPVBQESA-N |
SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















